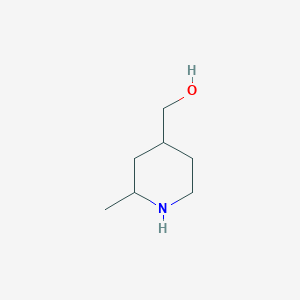![molecular formula C11H8F2N2O2 B1472412 1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1528501-29-2](/img/structure/B1472412.png)
1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative with a carboxylic acid group and a 3,5-difluorophenyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 3,5-difluorophenyl group is a phenyl group substituted with two fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could potentially make it acidic .
Scientific Research Applications
Synthesis of Honokiol Analogs
This compound can be used as a reactant in the synthesis of honokiol analogs . Honokiol is a natural compound derived from the bark of magnolia trees, and it has been studied for its potential anti-cancer and anti-inflammatory properties.
Homo-Coupling Reactions
It can also be involved in homo-coupling reactions . These are reactions where two identical molecules are joined together, often used in the synthesis of complex organic compounds.
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by the reaction of a boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex.
Enantioselective Borane Reduction of Trifluoroacetophenone
It can be used in the enantioselective borane reduction of trifluoroacetophenone . This is a type of reaction used to produce chiral molecules, which are molecules that cannot be superimposed on their mirror images.
Synthesis of Fluorophores
The compound can be used to synthesize 1,3,5-triarylpyrazoline fluorophores . Fluorophores are molecules that can re-emit light upon light excitation. They are used in a variety of applications, including biological imaging and organic light-emitting diodes (OLEDs).
Synthesis of 16-Membered Thiazacrown Ligand Compounds
It can be used to synthesize compounds containing a 16-membered thiazacrown ligand . These types of compounds are often used in coordination chemistry and catalysis.
Future Directions
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-1-7(2-10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZBYECWAQLBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
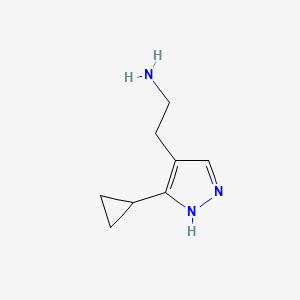
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)
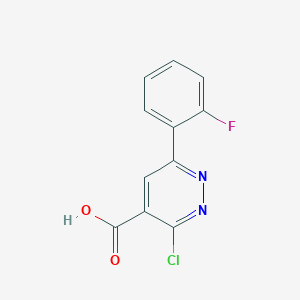
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)

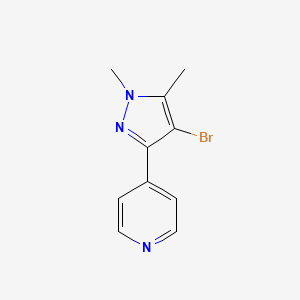
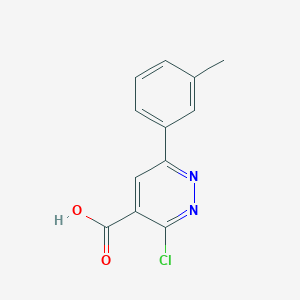
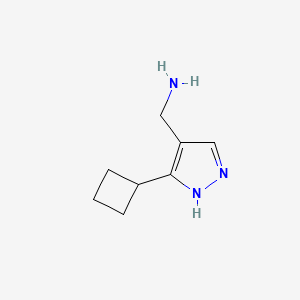
![Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1472350.png)

